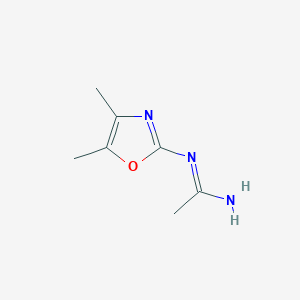![molecular formula C12H8N2O2 B12867369 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities.
Méthodes De Préparation
The synthesis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the annulation of the pyridine ring in the final step of the synthesis. This can be done using the Pictet–Spengler reaction, which is accompanied by cyclization and oxidation . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment, which constructs the condensed pyrrolo[2,3-c]pyridine fragment . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Analyse Des Réactions Chimiques
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of various substituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its antibacterial, antifungal, and antineoplastic properties . It has also shown potential as an inhibitor of acetylcholinesterase in the human central nervous system, making it a candidate for the treatment of neurodegenerative diseases . In analytical chemistry, compounds containing the 3H-pyrrolo[2,3-c]quinoline fragment have been used for the selective detection of metal ions like zinc, cadmium, and mercury .
Mécanisme D'action
The mechanism of action of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its antifungal activity is linked to the disruption of fungal cell membranes . The compound’s ability to inhibit acetylcholinesterase is due to its interaction with the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the nervous system .
Comparaison Avec Des Composés Similaires
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid can be compared with other similar compounds such as marinoquinolines and pyonitrins. Marinoquinolines, for example, also exhibit antibacterial and antifungal properties but differ in their specific biological activities and molecular targets . Pyonitrins, on the other hand, are known for their antineoplastic properties and their ability to inhibit specific cancer cell lines . The unique structure of this compound, particularly its tricyclic system, sets it apart from these similar compounds and contributes to its distinct biological activities .
Propriétés
Formule moléculaire |
C12H8N2O2 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)8-5-13-10-6-14-9-4-2-1-3-7(9)11(8)10/h1-6,13H,(H,15,16) |
Clé InChI |
HTRWAWHNIOVMHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=N2)NC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)

![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)



![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)





